Pentakis(dimethylamino)tantalum(V)

Overview

Description

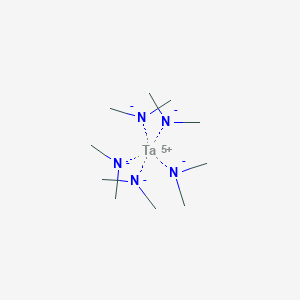

Pentakis(dimethylamino)tantalum(V) is an organometallic compound of tantalum with the chemical formula Ta(N(CH3)2)5. It is a colorless solid that is soluble in organic solvents and hydrolyzes readily to release dimethylamine . This compound is primarily used as a precursor in chemical vapor deposition (CVD) processes to produce tantalum nitride (TaN) and tantalum oxide (Ta2O5) thin films .

Mechanism of Action

Pentakis(dimethylamino)tantalum(V), also known as Tantalum, pentakis(dimethylamino)-, is an organometallic compound of tantalum . It is a colorless solid that is soluble in organic solvents .

Target of Action

The primary target of Pentakis(dimethylamino)tantalum(V) is the formation of tantalum nitride (TaN) thin films and tantalum oxide (Ta2O5) thin films . These thin films are used in the semiconductor industry, particularly in the manufacture of integrated circuits .

Mode of Action

Pentakis(dimethylamino)tantalum(V) acts as a volatile solid Chemical Vapor Deposition (CVD) precursor . When oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) is present during the deposition process, it yields tantalum oxide (Ta2O5) thin films . In the absence of these, it forms tantalum nitride (TaN) thin films .

Biochemical Pathways

The compound hydrolyzes readily to release dimethylamine . This process is part of the synthesis and structure formation of the compound .

Pharmacokinetics

It’s worth noting that the compound is a volatile solid, which influences its distribution and interaction within the environment .

Result of Action

The result of the action of Pentakis(dimethylamino)tantalum(V) is the formation of tantalum nitride (TaN) thin films and tantalum oxide (Ta2O5) thin films . These thin films show promise as gate dielectric materials in the manufacture of integrated circuits .

Action Environment

The action of Pentakis(dimethylamino)tantalum(V) is influenced by the presence of oxygen (O2), water (H2O), nitric oxide (NO), or hydrogen peroxide (H2O2) during the deposition process . The compound is also sensitive to water, as it releases flammable gases upon contact with water .

Biochemical Analysis

Biochemical Properties

It is known that this compound can affect the C-alkylation of secondary amines with 1-alkenes and hydroaminoalkylation of olefins to form alkylamines .

Molecular Mechanism

It is known that this compound can affect the C-alkylation of secondary amines with 1-alkenes and hydroaminoalkylation of olefins to form alkylamines

Temporal Effects in Laboratory Settings

It is known that this compound is a volatile solid CVD precursor to tantalum nitride (TaN) thin films . It also yields tantalum oxide (Ta2O5) thin films when O2, H2O, NO or H2O2 is present during the deposition process .

Preparation Methods

Pentakis(dimethylamino)tantalum(V) is synthesized by treating tantalum pentachloride (TaCl5) with lithium dimethylamide (LiN(CH3)2) in an organic solvent . The reaction proceeds as follows:

TaCl5+5LiN(CH3)2→Ta(N(CH3)2)5+5LiCl

This method is similar to the preparation of tetrakis(dimethylamido)titanium . Industrial production methods typically involve similar synthetic routes but are scaled up to meet commercial demands.

Chemical Reactions Analysis

Pentakis(dimethylamino)tantalum(V) undergoes several types of chemical reactions, including:

Hydrolysis: It hydrolyzes readily to release dimethylamine.

Oxidation: In the presence of oxygen or water, it forms tantalum oxide (Ta2O5) thin films.

Substitution: It can participate in substitution reactions with other ligands or reagents.

Common reagents and conditions used in these reactions include oxygen, water, and various organic solvents. The major products formed from these reactions are tantalum nitride (TaN) and tantalum oxide (Ta2O5) thin films .

Scientific Research Applications

Pentakis(dimethylamino)tantalum(V) has several scientific research applications, including:

Biology and Medicine:

Comparison with Similar Compounds

Pentakis(dimethylamino)tantalum(V) can be compared with other similar compounds, such as:

Tetrakis(dimethylamido)titanium(IV): Similar preparation methods and applications in CVD processes.

Tetrakis(dimethylamido)hafnium(IV): Used in similar applications for thin film deposition.

Tetrakis(dimethylamido)zirconium(IV): Another compound used in CVD processes for thin film production.

Pentakis(dimethylamino)tantalum(V) is unique due to its specific use in producing tantalum-based thin films, which have distinct properties and applications in the semiconductor industry .

Biological Activity

Pentakis(dimethylamino)tantalum(V) (PDMAT) is an organometallic compound with the chemical formula Ta(N(CH₃)₂)₅. This compound is primarily recognized for its application as a precursor in chemical vapor deposition (CVD) processes, particularly in the semiconductor industry. However, its biological activity and potential applications in biological systems merit detailed exploration.

PDMAT is a colorless solid that is soluble in organic solvents and hydrolyzes readily to release dimethylamine. The synthesis involves the reaction of tantalum pentachloride (TaCl₅) with lithium dimethylamide (LiN(CH₃)₂), yielding PDMAT and lithium chloride (LiCl) as a byproduct:

This method is similar to those used for other organometallic precursors, highlighting PDMAT's role in thin film deposition technologies.

PDMAT acts as a volatile solid CVD precursor, primarily targeting the formation of tantalum nitride (TaN) and tantalum oxide (Ta₂O₅) thin films. The hydrolysis of PDMAT leads to the release of dimethylamine, which can influence biochemical pathways, particularly in organic synthesis where nitrogen-containing compounds are desired.

Biological Applications

While the primary use of PDMAT lies in materials science, its biological activity has been investigated in several contexts:

Research Findings

Research has shown that PDMAT can influence various biochemical pathways through its hydrolysis products. The following table summarizes key findings from recent studies:

Case Studies

- Thin Film Deposition : A study on the use of PDMAT for producing TaN films indicated that the compound's volatility and reactivity significantly improved film quality, which is crucial for semiconductor applications. The films exhibited excellent electrical properties, making them suitable for advanced electronic devices.

- Synthesis of Organic Compounds : In experimental settings, researchers utilized PDMAT to synthesize various nitrogen-containing organic compounds. The results indicated a high yield of desired products, showcasing PDMAT's potential utility in organic synthesis.

Safety and Hazards

PDMAT is classified as corrosive and flammable, with sensitivity to moisture and oxygen. Proper safety protocols should be followed when handling this compound in laboratory settings.

Future Directions

Further research is warranted to fully understand the biological implications of PDMAT. Areas for exploration include:

- Toxicological Studies : Comprehensive evaluations of cytotoxicity and genotoxicity are necessary to assess the safety profile of PDMAT for potential biomedical applications.

- Biochemical Pathways : Investigating how hydrolysis products interact with biological systems could reveal new applications in drug development or environmental chemistry.

Properties

IUPAC Name |

dimethylazanide;tantalum(5+) | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/5C2H6N.Ta/c5*1-3-2;/h5*1-2H3;/q5*-1;+5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VSLPMIMVDUOYFW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C[N-]C.C[N-]C.C[N-]C.C[N-]C.C[N-]C.[Ta+5] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30N5Ta | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60173547 | |

| Record name | Pentakis(dimethylamino)tantalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

401.33 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

19824-59-0 | |

| Record name | Tantalum, pentakis(dimethylamino)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019824590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pentakis(dimethylamino)tantalum | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60173547 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Pentakis(dimethylamino)tantalum(V) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.